molecular formula C18H26N2O2 B5422210 1-allyl-4-[2-(2-methylphenoxy)butanoyl]piperazine

1-allyl-4-[2-(2-methylphenoxy)butanoyl]piperazine

Cat. No. B5422210
M. Wt: 302.4 g/mol
InChI Key: JSKQIOSISREQNI-UHFFFAOYSA-N
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Description

The compound “1-allyl-4-[2-(2-methylphenoxy)butanoyl]piperazine” is a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-allyl” and “4-[2-(2-methylphenoxy)butanoyl]” parts suggest that it has an allyl group (a substituent with the structural formula −CH2−HC=CH2) and a butanoyl group (a four-carbon acyl group) attached to the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the piperazine ring, with the allyl and butanoyl groups attached at the 1 and 4 positions, respectively . The presence of the allyl group could introduce some degree of unsaturation into the molecule .


Chemical Reactions Analysis

Piperazine derivatives, including those with allyl groups, can undergo a variety of chemical reactions. These include nucleophilic substitution reactions and free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could impart basicity, while the allyl group could introduce some degree of unsaturation .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperazine derivatives are used in medicinal chemistry due to their ability to interact with various biological targets .

properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-10-19-11-13-20(14-12-19)18(21)16(5-2)22-17-9-7-6-8-15(17)3/h4,6-9,16H,1,5,10-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKQIOSISREQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC=C)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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